Rhodopinol

Beschreibung

Configurational Isomerism of Rhodopinol

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In carotenoids, the most common form of configurational isomerism is cis-trans (or E/Z) isomerism, which arises due to the presence of multiple carbon-carbon double bonds in the long polyene chain.

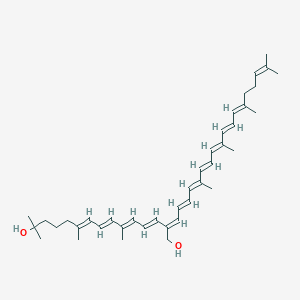

The systematic name of this compound, 13-cis-1,2-Dihydro-ψ,ψ-carotene-1,20-diol , explicitly defines its specific geometric isomerism. qmul.ac.uk

cis Configuration: The "13-cis" designation indicates that at the double bond located at the 13th carbon position, the substituents are on the same side of the double bond. This is a significant feature, as most naturally occurring carotenoids exist predominantly in the all-trans configuration, which is the most thermodynamically stable form. The presence of a cis bond introduces a bend in the otherwise linear shape of the molecule.

The existence of specific cis isomers of carotenoids is of scientific interest as it can influence the molecule's physical properties, such as its ability to fit into biological membranes and its interaction with other molecules.

| Type of Isomerism | Specific Configuration | Implication |

|---|---|---|

| Cis-Trans Isomerism | 13-cis | Introduces a bend in the molecular shape, distinguishing it from the all-trans isomer. |

Eigenschaften

Molekularformel |

C40H58O2 |

|---|---|

Molekulargewicht |

570.9 g/mol |

IUPAC-Name |

(2E,3E,5E,7E,9E)-6,10,14-trimethyl-2-[(2E,4E,6E,8E,10E,12E)-5,9,13,17-tetramethyloctadeca-2,4,6,8,10,12,16-heptaenylidene]pentadeca-3,5,7,9-tetraene-1,14-diol |

InChI |

InChI=1S/C40H58O2/c1-33(2)18-12-20-35(4)22-14-24-36(5)23-13-21-34(3)19-10-11-29-39(32-41)30-16-27-37(6)25-15-26-38(7)28-17-31-40(8,9)42/h10-11,13-16,18-19,21-27,29-30,41-42H,12,17,20,28,31-32H2,1-9H3/b11-10+,21-13+,24-14+,25-15+,30-16+,34-19+,35-22+,36-23+,37-27+,38-26+,39-29+ |

InChI-Schlüssel |

XMXRPRQNVZIVTC-XQHLYSSHSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/CO)\C=C\C=C(/C)\C=C\C=C(/C)\CCCC(C)(C)O)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(CO)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Microbial Distribution of Rhodopinol

Identification in Anoxygenic Phototrophic Bacteria

Rhodopinol has been identified as a constituent carotenoid in several genera and species of anoxygenic phototrophic bacteria. These bacteria utilize a variety of carotenoids, which are crucial for their photosynthetic apparatus and protection against light-induced damage. metabolomicsworkbench.org

While Rhodopseudomonas species, such as Rhodopseudomonas palustris and Rhodopseudomonas acidophila, are well-documented producers of diverse carotenoids and are widely distributed anoxygenic phototrophic bacteria, specific quantitative data on this compound's presence within these species is not explicitly detailed in the provided research findings. chem960.comuni-freiburg.de The genus is known for its extensive carotenoid biosynthesis pathways. metabolomicsworkbench.orgchem960.com

This compound has been detected as a notable carotenoid in certain Allochromatium species, which are purple sulfur bacteria. In Allochromatium warmingii strain 6512T, this compound constitutes a significant portion of the total carotenoids. nih.govuni.lu

Table 1: Carotenoid Composition in Allochromatium warmingii Strain 6512T

| Carotenoid | Percentage of Total Carotenoids nih.govuni.lu |

| Rhodopinal (B1259232) | 48% |

| This compound | 21% |

| Rhodopin (B94384) | 17% |

In contrast, Allochromatium vinosum primarily features rhodopin (48%), spirilloxanthin (B1238478) (27%), and anhydrorhodovibrin (B3426108) (13%), with this compound not listed as a major component. nih.govuni.lu

This compound is found in significant amounts within certain strains of the Rhodocyclus genus, which belongs to the anaerobic anoxygenic photosynthetic betaproteobacteria. nih.govlipidmaps.orguni.lu Notably, strains DSM 110, DSM 111, and DSM 112, previously assigned to Rhodocyclus tenuis and now proposed as Rhodocyclus gracilis sp. nov., contain substantial quantities of this compound. nih.govlipidmaps.orguni.lu Rhodocyclus purpureus DSM 168T also exhibits the presence of this compound. nih.govlipidmaps.org

Table 2: Key Carotenoids in Select Rhodocyclus Strains

| Species/Strain | Notable Carotenoids Present nih.govlipidmaps.orguni.lu |

| Rhodocyclus tenuis DSM 109T | Lycopene (B16060), Rhodopin, Anhydro-rhodovibrin, Spirilloxanthin |

| Rhodocyclus strains (DSM 110, 111, 112, now R. gracilis) | Rhodopinal, this compound, Lycopenal, Rhodopin, Lycopene |

| Rhodocyclus purpureus DSM 168T | Rhodopinal, this compound, Lycopenal, Rhodopin, Lycopene |

Rhodoblastus sphagnicola RS, a novel acidophilic purple non-sulfur bacterium isolated from acidic Sphagnum peat bog, is another source of this compound. ucdavis.edunih.govmetabolomicsworkbench.org This bacterium is a photoheterotroph, capable of growth under anaerobic or microaerobic conditions. metabolomicsworkbench.org

Table 3: Carotenoid Profile in Rhodoblastus sphagnicola RS

| Carotenoid | Percentage of Total Carotenoids nih.gov |

| This compound | 10.9% |

| Rhodopin | - |

| Rhodopinal | 6.4% |

| Lycopene | - |

| Lycopenal | 6.4% |

| Rhodopinal glucoside | 5.6% |

| Lycopenal glucoside | 5.1% |

Beyond the specifically detailed species, this compound and related carotenoids are characteristic pigments of anoxygenic phototrophic bacteria in general. metabolomicsworkbench.orgnih.gov For instance, rhodopin, a carotenol closely related to this compound, has been reported in organisms such as Afifella marina and Thiodictyon. nih.gov The broad distribution of diverse carotenoids across various phototrophic bacterial systems underscores their ecological significance. metabolomicsworkbench.orgfishersci.ca

Environmental and Physiological Factors Influencing this compound Production

The production of this compound, like other carotenoids in phototrophic bacteria, is influenced by a combination of environmental and physiological factors. Light is a fundamental energy source for these photoheterotrophic bacteria, and its presence is crucial for their cultivation and pigment synthesis. citeab.com Anaerobic or microaerobic conditions are typically required for the growth and photosynthetic activity of anoxygenic phototrophic bacteria, which in turn impacts carotenoid production. metabolomicsworkbench.orgciteab.com

For Rhodoblastus sphagnicola, the optimum pH range for growth is between 5.2 and 5.5, with growth possible within a broader range of 4.8 to 7.0. metabolomicsworkbench.org Such specific pH requirements can influence the metabolic pathways, including carotenoid biosynthesis. metabolomicsworkbench.org Furthermore, the activity of enzymes within the carotenogenesis pathways can affect the final carotenoid composition. For example, variations or deficiencies in enzymes of the spirilloxanthin pathway can alter the carotenoid profile of a bacterium. metabolomicsworkbench.org Studies involving carotenoid biosynthetic inhibitors, such as diphenylamine (B1679370) (DPA), have demonstrated that limiting carotenoid availability can lead to changes in the types and proportions of carotenoids produced by bacteria like Rhodopseudomonas palustris, favoring those with fewer conjugated double bonds. chem960.com This indicates a complex interplay between environmental cues, metabolic regulation, and the resulting carotenoid profile, including this compound. chem960.com

Biosynthetic Pathways and Enzymology of Rhodopinol

General Principles of Carotenoid Biosynthesis in Prokaryotes

Carotenoid biosynthesis in prokaryotes commences with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) wikipedia.orghmdb.canih.govuni.lunih.gov and its isomer dimethylallyl pyrophosphate (DMAPP) wikipedia.orgctdbase.orgmcw.edumpg.de. These units undergo successive head-to-tail condensations. Specifically, IPP and DMAPP condense to form geranyl pyrophosphate (C10), which is then elongated to farnesyl pyrophosphate (C15), and subsequently to geranylgeranyl pyrophosphate (GGPP) (C20) wikipedia.orgwikidata.orgguidetopharmacology.orgciteab.comnih.govuni.lu.

The next pivotal step involves the enzyme phytoene (B131915) synthase (CrtB), which catalyzes the head-to-head condensation of two molecules of GGPP to yield the colorless C40 carotenoid, phytoene wikidata.orgpublicationslist.orgresearchgate.netgoldenrice.orguni.lu. Following phytoene synthesis, a series of desaturation reactions occur. In many bacteria and fungi, a single phytoene desaturase enzyme, CrtI, is responsible for directly converting phytoene to lycopene (B16060) goldenrice.orgwikipedia.orgmdpi.comresearchgate.netnih.gov. This contrasts with plants and cyanobacteria, where multiple desaturases (e.g., PDS, ZDS) and isomerases are typically required to achieve the same conversion wikipedia.orgmdpi.com. Bacterial CrtI introduces multiple double bonds, typically three to five desaturation steps, leading to the formation of all-trans-lycopene goldenrice.orgwikipedia.orgmdpi.comresearchgate.net. This desaturation process involves the use of flavin adenine (B156593) dinucleotide (FAD) as a redox cofactor and often molecular oxygen as the terminal electron acceptor mdpi.comresearchgate.net.

Specific Metabolic Routes Leading to Rhodopinol Elucidation

This compound, a hydroxylated carotenoid, is part of a series of carotenoids found in phototrophic bacteria. Its biosynthesis involves specific modifications of the core carotenoid structure.

This compound (C40H58O2) nih.govuni.lu is structurally related to rhodopin (B94384) (C40H58O) lipidmaps.orgnih.govwikidata.orgwikipedia.org and rhodopinal (B1259232) (C40H56O2) lipidmaps.orgucdavis.edunih.gov. Rhodopin is recognized as 1-hydroxylycopene, indicating a hydroxylation at the C-1 position of lycopene lipidmaps.orgnih.govwikidata.orgwikipedia.org. This compound, possessing two hydroxyl groups, is derived from rhodopin through an additional hydroxylation step. Rhodopinal, on the other hand, is an aldehyde and is part of the "rhodopinal series" of carotenoids found in certain phototrophic bacteria like Rhodospirillum and Thiodictyon lipidmaps.org. While rhodopinal is a related compound in this series, its exact direct precursor-product relationship with this compound is distinct due to the presence of an aldehyde group in rhodopinal versus hydroxyl groups in this compound.

The pathway to this compound begins with lycopene (C40H56) publicationslist.orgresearchgate.netfishersci.caciteab.comeasychem.orgnih.gov, which serves as a crucial intermediate. Lycopene is formed from phytoene through the desaturation activity of enzymes like CrtI, as described previously. The conversion of lycopene to rhodopin involves a specific hydroxylation reaction, leading to the formation of 1-hydroxylycopene lipidmaps.orgnih.govwikidata.orgwikipedia.org. Subsequently, this compound is formed from rhodopin via a second hydroxylation event. This sequential hydroxylation distinguishes this compound from its direct precursor, rhodopin, by the addition of another hydroxyl group.

Characterization of Key Biosynthetic Enzymes

The specific modifications leading to this compound involve specialized enzymes that catalyze hydroxylation and desaturation reactions.

The introduction of hydroxyl groups into carotenoid structures, a process critical for the formation of rhodopin and subsequently this compound, is catalyzed by carotenoid hydroxylases, which are a class of carotenoid oxygenases. These enzymes facilitate the addition of oxygen atoms to specific carbon positions on the carotenoid backbone. For instance, the conversion of lycopene to rhodopin involves a hydroxylation at the C-1 position. The subsequent transformation of rhodopin to this compound necessitates another hydroxylation, resulting in the dihydroxylated structure of this compound. While specific gene names for the enzymes directly catalyzing the hydroxylation steps to this compound are not universally detailed, these reactions are mediated by specialized enzymes within the carotenoid hydroxylase family, which are known to introduce oxygen functionalities into carotenoid molecules.

Phytoene desaturases, particularly CrtI in prokaryotes, play an indispensable role in establishing the conjugated double bond system characteristic of carotenoids, including the backbone from which this compound is derived. CrtI catalyzes the direct conversion of colorless 15-cis-phytoene (B30313) into red-colored all-trans-lycopene by introducing four additional double bonds goldenrice.orgwikipedia.orgmdpi.comresearchgate.netnih.gov. This enzyme's efficiency is notable as it performs the function of multiple enzymes found in plant and cyanobacterial pathways goldenrice.orgresearchgate.netnih.gov. The formation of lycopene by CrtI provides the essential polyene backbone that then undergoes further modifications, such as the hydroxylations leading to rhodopin and this compound. The precise desaturation pattern laid down by CrtI is fundamental to the subsequent enzymatic steps that diversify the carotenoid structure towards compounds like this compound.

Table of Key Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 20055168 |

| Rhodopin | 5365880 |

| Rhodopinal | 20055178 |

| Isopentenyl pyrophosphate (IPP) | 1195 |

| Dimethylallyl pyrophosphate (DMAPP) | 647 |

| Geranylgeranyl pyrophosphate (GGPP) | 447277 |

| Phytoene | 5280784 |

| Lycopene | 446925 |

Table of Key Biosynthetic Enzymes

| Enzyme Class/Name | Primary Function in this compound Biosynthesis | Key Substrate(s) | Key Product(s) | Organism Context (Examples) |

| Phytoene Synthase (CrtB) | Condensation | GGPP | Phytoene | Prokaryotes |

| Phytoene Desaturase (CrtI) | Desaturation | Phytoene | Lycopene | Bacteria, Fungi (e.g., Rhodobacter sphaeroides, Pantoea ananatis) goldenrice.orgwikipedia.orgmdpi.comresearchgate.net |

| Carotenoid Hydroxylase | Hydroxylation | Lycopene | Rhodopin | Phototrophic bacteria |

| Carotenoid Hydroxylase | Hydroxylation | Rhodopin | This compound | Phototrophic bacteria |

Lycopene Cyclases and Downstream Modifications

The biosynthesis of this compound, a C40 carotenoid, originates from the central carotenoid precursor, lycopene. Unlike many other carotenoids that undergo cyclization to form cyclic structures like β-carotene or α-carotene, this compound retains its acyclic nature. Therefore, lycopene cyclases (LCY or CrtY), which are responsible for introducing β- or ε-ionone rings at the ends of lycopene, are not directly involved in shaping the core carbon skeleton of this compound. mdpi.comresearchgate.netresearchgate.nethawaii.edunih.govwikiwand.comaocs.org

The pathway to this compound involves a series of desaturation and hydroxylation steps from earlier precursors. The initial steps of carotenoid biosynthesis typically begin with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene, catalyzed by phytoene synthase (PSY or CrtB). Phytoene then undergoes sequential desaturation reactions, primarily by phytoene desaturase (CrtI), to yield neurosporene (B1235373) and subsequently lycopene. researchgate.netnih.govwikipedia.org

A key enzymatic step in this compound biosynthesis is the hydroxylation of acyclic carotenoid intermediates. Rhodopin, also known as 1-hydroxylycopene, is identified as a direct precursor to this compound. jst.go.jppenzionradvanice.czresearchgate.netresearchgate.netresearchgate.net The enzyme acyclic carotenoid 1,2-hydratase, encoded by the crtC gene, plays a crucial role in introducing hydroxyl groups. Specifically, CrtC catalyzes the hydration of lycopene to 1-hydroxylycopene (rhodopin) and can further hydrate (B1144303) 1-hydroxylycopene to 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene. This enzyme also acts on neurosporene, converting it to 1-hydroxyneurosporene and 1,1'-dihydroxy-1,1',2,2'-tetrahydroneurosporene. mdpi.comuniprot.org this compound itself possesses two hydroxyl groups, one at the C-1' position and another at the C-20 position. researchgate.netresearchgate.net While the crtC enzyme accounts for the hydroxylation at the C-1 position, the specific enzyme responsible for the hydroxylation at the C-20 position of rhodopin or lycopene to yield this compound is not explicitly detailed in current literature, though it is understood to be a hydroxylation step. jst.go.jpresearchgate.net

Further downstream modifications can occur, such as glycosylation. This compound can be found in its glycosylated form, such as this compound glucoside, particularly in species like Phaeospirillum sp. and Roseospira sp. researchgate.netcarotenoiddb.jp

Genetic Organization of this compound Biosynthetic Gene Clusters

The genes encoding enzymes involved in carotenoid biosynthesis, including those for this compound, are typically organized into biosynthetic gene clusters (BGCs) within the genomes of producing microorganisms. This clustering facilitates coordinated gene expression and efficient metabolic flux through the pathway. researchgate.nethawaii.edunih.govnih.govmdpi.com

In many purple phototrophic bacteria, the crt genes (carotenoid biosynthesis genes) are often found in close proximity. For instance, in Rhodobacter capsulatus, the crt genes are arranged in two main clusters: crtFECD and crtBIA, which are separated by a gene encoding a signal transduction protein, tspO. The crtC gene, essential for hydroxylation in the this compound pathway, is located within the crtFECD cluster. mdpi.com However, the exact arrangement and number of crt gene clusters can vary among different species. For example, in Rubrivivax gelatinosus (formerly Rhodocyclus gelatinosus), the crt genes are distributed across three distinct genomic regions, including crtADBC, crtEF, and an isolated crtI. mdpi.com

The presence of specific crt genes, such as crtC, within these clusters in this compound-producing organisms indicates the genetic basis for their capacity to synthesize this particular acyclic carotenoid. While general carotenoid gene clusters are well-documented, the precise, dedicated gene cluster solely for this compound biosynthesis, detailing all enzymes from a common precursor to the final product, requires further focused genomic and functional characterization across diverse this compound producers.

Comparative Biosynthesis Across this compound-Producing Microorganisms

This compound has been identified in a variety of phototrophic bacteria, primarily belonging to the Alphaproteobacteria. Notable producers include Afifella marina, Thiodictyon, Phaeospirillum sp., Roseospira sp., and certain strains of Rhodocyclus gracilis. researchgate.netresearchgate.netcarotenoiddb.jpnih.gov

Comparative analyses reveal both conserved and divergent aspects in carotenoid biosynthesis among these microorganisms. All this compound-producing organisms share the initial common pathway leading to acyclic carotenoid precursors like neurosporene and lycopene. The presence and activity of the crtC gene, encoding the acyclic carotenoid 1,2-hydratase, appear to be a conserved feature in these organisms, enabling the crucial hydroxylation of lycopene to rhodopin. uniprot.org

Furthermore, some species, like Phaeospirillum sp. and Roseospira sp., produce glycosylated forms such as this compound glucoside, indicating the presence of specific glycosyltransferases that add sugar moieties to the hydroxylated carotenoid. researchgate.netcarotenoiddb.jp This highlights the diversity in tailoring reactions that occur after the core this compound structure is formed, allowing different microorganisms to produce a range of structurally related compounds. The variation in carotenoid composition among these bacteria can often be attributed to the presence, absence, or altered activity of specific enzymes within their respective biosynthetic pathways. researchgate.netresearchgate.net

Chemical Synthesis and Derivatization of Rhodopinol

Total and Chemoenzymatic Synthesis Methodologies

Total Synthesis: The direct, multi-step total synthesis of the carotenoid Rhodopinol (C40H58O2) from simple precursors in a laboratory setting is not extensively detailed in the readily available scientific literature. Instead, information often pertains to its isolation from natural sources or chemical transformations from closely related carotenoids. For instance, this compound can be chemically reduced from Rhodopinal (B1259232) (an aldehyde form of the carotenoid, C40H56O) using reagents such as lithium aluminum hydride. psu.edu This conversion represents a specific step in a potential synthetic route rather than a complete total synthesis from basic building blocks. General carotenoid biosynthesis in nature involves the assembly of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) units, which are precursors to geranylgeranyl diphosphate (GGPP), followed by a series of desaturation and cyclization reactions. wikipedia.orgomicsonline.orgbibliotekanauki.pl However, these are biological pathways and not typically described as laboratory total synthesis methods for this compound. It is important to distinguish this compound (a carotenoid) from other diterpenoids with similar "rhodo-" prefixes, such as rhodomollanol A or rhodojaponin III, for which total synthesis routes have been reported. wikipedia.orgpsu.edugoogleapis.com

Chemoenzymatic Synthesis: Specific detailed methodologies for the chemoenzymatic synthesis of the carotenoid this compound are not widely reported in the literature. While chemoenzymatic approaches are increasingly utilized for the synthesis of complex natural products and pharmaceuticals, and bacterial biosynthesis of carotenoids inherently involves enzymatic processes wikipedia.orgomicsonline.orgcsic.esresearchgate.net, direct laboratory-scale chemoenzymatic routes for this compound remain less explored in the public domain. General examples of chemoenzymatic synthesis for other compounds demonstrate the utility of combining chemical and enzymatic steps for stereoselective and efficient syntheses. ebi.ac.ukcsic.esresearchgate.netproteopedia.org

Preparation and Characterization of this compound Analogs and Derivatives

The modification of carotenoid structures, including this compound, can lead to a diverse array of analogs and derivatives with altered physical, chemical, and biological properties. These modifications often involve changes in cyclization, saturation levels, and the introduction of various functional groups. wikipedia.org

Glycosidic forms of carotenoids are characterized by the attachment of sugar moieties, significantly increasing their polarity. This compound glycoside, specifically 13-cis-1-(β-D-glucopyranosyloxy)-1,2-dihydro-ψ,ψ-caroten-20-ol, has been identified. liverpool.ac.uk this compound glucoside is also listed as a known derivative. researchgate.netlipidbank.jp These glycosides are generally more polar than their aglycone counterparts and elute earlier in chromatographic separations. liverpool.ac.uk While their occurrence is noted, detailed mechanisms of their enzymatic glycosylation or their specific biological functions are not extensively documented. liverpool.ac.uk

Carotenoids, including this compound, can form various ether and ester derivatives, which often exhibit enhanced stability compared to the free carotenols. Esterification, for instance, can increase the hydrophobicity of the molecules, thereby reducing degradation by oxidation or isomerization, particularly under conditions of high temperature or light exposure. csic.esresearchgate.net

Ether Derivatives: While this compound itself is a carotenol (an alcohol), the concept of ether derivatives is well-established within the broader carotenoid family, with compounds like Rhodovibrin and Spheroidene being examples of carotenoid ethers. omicsonline.orgresearchgate.net The formation of ethers typically involves the reaction of an alcohol with an alkylating agent. Although specific synthetic routes for this compound ether derivatives are not explicitly detailed, general organic synthesis principles for ether formation from alcohols would be applicable. googleapis.comgoogle.comgoogle.com

Ester Derivatives: The formation of ester derivatives is a common strategy for modifying alcohols. The mention of "this compound tosylate" psu.edu is indicative of a sulfonate ester derivative, which can serve as an intermediate for further chemical transformations (e.g., conversion to Rhodopin (B94384) by hydride reduction). psu.edu Carotenoid esters are known to be more stable than their free forms. csic.esresearchgate.net General esterification reactions, such as those involving carboxylic acids or their activated forms with the hydroxyl groups of this compound, could be employed for the preparation of ester derivatives. google.com

This compound possesses two hydroxyl groups at positions 1 and 20, which are key sites for chemical modification. ebi.ac.uk The introduction or alteration of substituents on the carotenoid backbone can significantly influence their chemical, physical, and biochemical properties. liverpool.ac.ukresearchgate.net

Research findings indicate that:

Hydroxy-carotenoids with tertiary hydroxyl groups can be characterized by the formation of trimethylsilylated ethers and by dehydration using phosphorus oxychloride. omicsonline.org

Secondary allylic hydroxyl groups, due to their high chemical reactivity, can be oxidized to keto-carotenoids using reagents like silver oxide or can undergo elimination of the hydroxyl group when treated with chloroformic hydrochloric acid, leading to retrodehydro-carotenoids. These transformations are often monitored by changes in their UV-Vis absorption spectra (λmax). omicsonline.org

Regio- and Stereoselective Synthetic Strategies for this compound Scaffolds

Regio- and stereoselective synthetic strategies are paramount in carotenoid chemistry due to the presence of numerous double bonds and chiral centers, which can lead to a multitude of isomers. This compound itself exists in a specific stereoisomeric form, often reported as 13-cis-1-Hydroxy-1,2-dihydro-ψ,ψ-caroten-20-ol or 13-cis-1,2-Dihydro-γ,γ-carotene-1,20-diol. wikipedia.orggoogle.comliverpool.ac.uk Achieving or maintaining this specific cis-configuration and regiochemistry during synthesis is a significant challenge.

While specific regioselective and stereoselective total synthesis routes for the carotenoid this compound are not detailed, general strategies applied to other carotenoids provide a framework:

Regioselectivity: In carotenoid synthesis, controlling the position of reactions (regioselectivity) is crucial, especially when dealing with multiple reactive sites. Examples in carotenoid-derived compounds include regioselective hydrogenation and cyclization reactions. mdpi.com The conversion of Rhodopinal to this compound via reduction is a regioselective transformation targeting the aldehyde group. psu.edu

Stereoselectivity: The polyene chain of carotenoids can adopt various cis/trans configurations, and the stereospecific synthesis of desired isomers is highly important for their biological activity and properties. researchgate.netmdpi.com Stereoselective total syntheses have been reported for other C40 carotenoids, such as alloxanthin (B1238290) and η-carotene, utilizing methods like Wittig condensation and olefin cross-metathesis. nih.govrsc.org These methods demonstrate the feasibility of precisely controlling the stereochemistry of the conjugated polyene system and other chiral centers within carotenoid scaffolds. The inherent 13-cis configuration of naturally occurring this compound suggests that any synthetic endeavor would need to incorporate strategies to establish or preserve this specific stereoisomer.

Advanced Analytical and Spectroscopic Characterization of Rhodopinol

Chromatographic Separation Techniques for Isomers and Metabolites

Chromatographic methods are indispensable for separating Rhodopinol from complex mixtures, including its isomers and related metabolites, which often possess similar chemical properties.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of carotenoids, including this compound, from bacterial extracts. HPLC-DAD (Diode Array Detection) coupled with a C18 column has been successfully employed for the characterization of bacterial carotenoids such as this compound and Rhodopin (B94384) researchgate.nettandfonline.com.

The technique allows for the differentiation of closely related compounds based on their differential retention on the stationary phase. For instance, in the analysis of carotenoids from phototrophic bacteria, this compound has been observed to be more strongly retained on the column compared to Rhodopin, highlighting the method's ability to resolve compounds with subtle structural differences, such as the presence of an additional hydroxyl group liverpool.ac.uk. HPLC is also critical for separating various isomeric forms, as demonstrated in the analysis of retinal isomers researchgate.net. Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides an additional dimension for distinguishing metabolites by their retention times and accurate mass-to-charge (m/z) signals, which is particularly beneficial for polar metabolites and isomers core.ac.uknsf.govnih.gov.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques offer powerful tools for the detailed structural elucidation and identification of this compound, providing information on its polyene chain, conformational aspects, molecular mass, and chromophore characteristics.

Raman spectroscopy is a highly effective method for investigating the polyene chain of carotenoids like this compound. Carotenoids exhibit characteristic Raman bands corresponding to the in-phase C=C stretching vibrations (ν1) and C-C stretching vibrations (ν2) of their polyene chain oup.comoup.commdpi.com. These diagnostic bands are typically observed around 1510–1517 cm⁻¹ for ν1 and 1153–1154 cm⁻¹ for ν2 oup.comoup.com.

The precise wavenumber positions of both the ν1 and ν2 bands are directly influenced by the length of the polyene chain, specifically the number of conjugated double bonds. A longer conjugated chain generally results in a shift of the ν1 band to lower wavenumber positions oup.comoup.commdpi.com. This compound, along with Rhodopinal (B1259232) and Rhodopin, is known to possess 11 conjugated double bonds, a feature that can be confirmed and analyzed using Raman spectroscopy oup.comoup.com. This technique allows for qualitative and semi-quantitative assessment of carotenoid pigments within single bacterial cells oup.comoup.com.

Table 1: Characteristic Raman Bands of Carotenoids (e.g., this compound, Rhodopinal, Rhodopin)

| Raman Band Assignment | Typical Wavenumber (cm⁻¹) | Description | Dependence on Polyene Chain Length |

| ν1 (C=C stretching) | 1510–1517 | In-phase stretching vibrations of the polyene chain's carbon-carbon double bonds. oup.comoup.com | Shifts to lower wavenumbers with increasing chain length. oup.comoup.commdpi.com |

| ν2 (C-C stretching) | 1153–1154 | In-phase stretching vibrations of the polyene chain's carbon-carbon single bonds. oup.comoup.com | Shifts to lower wavenumbers with increasing chain length. oup.comoup.com |

| Other (e.g., C-H bending) | ~1298 | C-H bending vibration. mdpi.com | - |

| Other (e.g., CH3 rocking) | ~1017 | CH out-of-plane wagging or CH3 rocking. mdpi.com | - |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformational dynamics of organic molecules. For carotenoids, including this compound, NMR can provide insights into the arrangement of the polyene chain and any associated ring structures. While specific NMR data for this compound's conformational studies were not extensively detailed in the provided search results, the application of solid-state ²H NMR spectroscopy to related polyenes, such as retinal within the visual pigment rhodopsin, demonstrates its utility. This technique can reveal torsional twisting within the polyene chain and other structural distortions caused by steric interactions, providing crucial information about the molecule's conformation in different environments nih.govnih.gov. The ability of NMR to study local structural changes makes it complementary to other structural determination methods nih.gov.

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular mass of this compound and obtaining information about its structural components through fragmentation patterns. The molecular ion peak in a mass spectrum typically corresponds to the molecular mass of the compound msu.educhemguide.co.uk. For this compound, with a molecular formula of C40H58O2, its monoisotopic mass is approximately 570.44366 Da uni.lu.

Upon ionization, this compound molecules can fragment into smaller, charged ions, and neutral radicals. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity and functional groups msu.educhemguide.co.ukwikipedia.org. MS can analyze components within complex mixtures without extensive prior chromatographic separation and can distinguish metabolites based on their accurate m/z signals and characteristic fragmentation patterns core.ac.uknsf.govnih.govub.edu. Predicted collision cross-section (CCS) values for various adducts of this compound can also aid in its identification and characterization in complex biological matrices uni.lu.

Table 2: Predicted Mass Spectrometry Parameters for this compound (C40H58O2)

| Parameter | Value | Unit | Source |

| Molecular Formula | C40H58O2 | - | uni.lunih.gov |

| Monoisotopic Mass | 570.44366 | Da | uni.lu |

| Predicted XLogP | 13.0 | - | uni.lu |

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 571.45094 | 232.3 | uni.lu |

| [M+Na]+ | 593.43288 | 244.6 | uni.lu |

| [M-H]- | 569.43638 | 231.3 | uni.lu |

| [M+NH4]+ | 588.47748 | 241.1 | uni.lu |

| [M+K]+ | 609.40682 | 247.1 | uni.lu |

| [M+H-H2O]+ | 553.44092 | 231.6 | uni.lu |

| [M+HCOO]- | 615.44186 | 231.1 | uni.lu |

| [M+CH3COO]- | 629.45751 | 254.5 | uni.lu |

| [M+Na-2H]- | 591.41833 | 223.5 | uni.lu |

| [M]+ | 570.44311 | 230.3 | uni.lu |

| [M]- | 570.44421 | 230.3 | uni.lu |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the chromophoric properties of this compound. As a carotenoid, this compound contains an extended system of conjugated pi-electrons (the polyene chain) that acts as a chromophore, leading to strong absorption in the UV-Vis region of the electromagnetic spectrum msu.edu.

The maximum absorption wavelength (λmax) of a carotenoid is directly correlated with the number of conjugated double bonds in its polyene chain mdpi.commsu.edu. Changes in the molecular environment or conformational alterations can also influence the absorption spectrum, leading to shifts in λmax or changes in peak shape msu.edu. UV-Vis spectroscopy is thus invaluable for identifying this compound and assessing its purity and concentration. It can also be used to monitor structural and functional changes, such as those related to the deprotonation of a retinylidene Schiff base in similar chromophores nih.gov.

Biochemical Functions and Ecological Significance of Rhodopinol

Integration into Light-Harvesting Antenna Complexes

Rhodopinol plays a critical role as a light-harvesting carotenoid antenna, particularly in certain microbial systems. It is recognized as the light-harvesting antenna of xanthorhodopsin, a pigment-protein complex involved in light capture lipidmaps.org. In marine archaea, hydroxylated carotenoids, including this compound, are observed to bind to archaeal rhodopsins. These carotenoid antennas are crucial for expanding the range of light wavelengths that can be absorbed, specifically in the blue-light spectrum. The absorbed energy is then efficiently transferred to the retinal chromophore within the rhodopsin, enabling the microorganism to utilize light energy that would otherwise be unavailable for photoheterotrophic growth nih.gov.

Furthermore, in anoxygenic photosynthetic bacteria, carotenoids are integral to the assembly and structural stability of light-harvesting (LH) complexes, such as the peripheral LH2 complexes nih.govresearchgate.net. These complexes are responsible for capturing solar energy and funneling it to the reaction centers nih.gov. While the specific presence of this compound in all such complexes is subject to the carotenoid biosynthesis pathways of the organism, its classification as a carotenol implies its potential contribution to these essential light-harvesting systems. The efficient transfer of excitation energy from antenna pigments to the reaction center is vital for photosynthetic processes mpg.de.

Contribution to Microbial Pigmentation and Coloration

As a carotenol, this compound directly contributes to the diverse and often striking pigmentation observed in various microbial species. Carotenoids are the primary determinants of yellow, orange, and red colors found across bacteria, archaea, and fungi easychem.orgbadd-cao.net. For instance, certain yeast strains, such as Rhodotorula mucilaginosa, are known to produce intracellular carotenoid pigments that impart distinct orange or pink hues to their colonies and culture media atamanchemicals.com. The synthesis of this compound by such microorganisms is a key aspect of their metabolic processes, influencing their visible appearance and, by extension, their ecological identification and interaction within their habitats badd-cao.netatamanchemicals.com. The coloration provided by these pigments can also serve as a visual cue in complex microbial ecosystems.

Molecular Engineering and Biotechnological Applications of Rhodopinol

Metabolic Engineering Strategies for Enhanced Rhodopinol Production

Metabolic engineering is a multidisciplinary field that applies engineering principles to design and analyze metabolic pathways, aiming to improve cellular properties and increase the productivity of desired compounds jmb.or.kr. For enhanced this compound production, metabolic engineering strategies primarily involve optimizing existing metabolic fluxes, introducing new biochemical reactions, and balancing cellular resources.

Key strategies include:

Redirecting Metabolic Fluxes: This involves guiding the flow of precursors and intermediates towards the this compound biosynthetic pathway and away from competing pathways that lead to undesirable byproducts jmb.or.krresearchgate.net. For instance, in yeast, poor yields can occur due to the accumulation of toxic biosynthetic intermediates or the formation of undesirable byproducts from competing endogenous pathways researchgate.net.

Increasing Precursor Supply: Ensuring an ample supply of the necessary precursor molecules for this compound biosynthesis is crucial. This can be achieved by upregulating enzymes in upstream pathways that feed into carotenoid synthesis openaccessjournals.com.

Optimizing Enzyme Activity and Expression: Enhancing the activity and expression levels of key enzymes within the this compound biosynthetic pathway can significantly boost production. This often involves overexpressing genes encoding rate-limiting enzymes openaccessjournals.comproquest.com.

Metabolic engineering has been successfully applied to enhance the production of various high-demand products, including other carotenoids, by optimizing pathway flux and enzyme turnover proquest.comcetjournal.it. For example, studies on Rhodotorula yeasts, known for their carotenoid production, have shown that optimizing media and culture conditions can significantly increase carotenoid yields jmb.or.krcetjournal.itresearchgate.netmdpi.com.

Genetic Manipulation of Biosynthetic Pathways in Host Organisms

Genetic manipulation involves altering the genetic makeup of an organism to introduce desirable traits, such as increased production of a specific compound like this compound irispublishers.comirmi.comifst.org. This is achieved by directly modifying or introducing DNA into the host organism.

Common genetic manipulation techniques applied to biosynthetic pathways include:

Gene Overexpression: Increasing the copy number or transcriptional activity of genes encoding key enzymes in the this compound pathway to boost their protein levels and catalytic output openaccessjournals.com.

Gene Knock-out/Knock-in: Precisely removing (knock-out) genes that lead to competing pathways or introducing (knock-in) foreign genes that encode enzymes essential for this compound synthesis or for improving its yield openaccessjournals.com.

Gene Replacement: Substituting existing genes with modified versions or genes from other organisms that exhibit higher efficiency or different regulatory properties openaccessjournals.com.

CRISPR/Cas9 System: This advanced gene editing tool allows for highly precise and targeted modifications to the genome openaccessjournals.comchemrxiv.org. It can be used to introduce specific foreign DNA templates, replace genes, or regulate the expression of key enzymes and transcription factors involved in biosynthetic pathways openaccessjournals.comgoogle.com. For instance, CRISPRi-based screening has been used to identify targets for improved production of other biomolecules in Rhodobacter sphaeroides nih.gov.

Promoter Engineering and Codon Optimization: Modifying promoter regions to control gene expression levels and optimizing codon usage for heterologous genes to ensure efficient translation in the chosen host organism nih.gov.

In the context of carotenoid biosynthesis, genes such as crtI (phytoene desaturase) and crtYB (bifunctional lycopene (B16060) cyclase/phytoene (B131915) synthase) are fundamental, and their manipulation can directly impact the production of various carotenoids, including those that serve as precursors or are structurally related to this compound jmb.or.kr.

Development of Recombinant Strains for Carotenoid Bioproduction

The development of recombinant strains is central to the biotechnological production of this compound. This involves engineering host organisms to efficiently synthesize the target compound.

Key host organisms for recombinant production of biomolecules, including carotenoids, are:

Escherichia coli (E. coli): A widely used bacterial host due to its rapid growth rate, well-understood genetics, and ease of genetic manipulation scielo.org.mxnih.govnih.govscielo.brprocelys.com. E. coli can be engineered for high-yield production of various compounds by increasing carbon flux through synthesis pathways, elevating gene copy numbers of key enzymes, and optimizing fermentation strategies nih.gov.

Saccharomyces cerevisiae (Yeast): This yeast is an excellent microbial cell factory for producing valuable recombinant proteins and other compounds researchgate.netopenaccessjournals.comnih.govopenaccessjournals.comnih.govaalto.fi. Its advantages include fast growth, robustness, biosafety, and mature genomic modification technologies nih.gov. While challenges like low yields due to toxic intermediates or competing pathways exist, these can be addressed through targeted engineering researchgate.net.

Rhodotorula species: These carotenogenic yeasts are natural producers of carotenoids and are considered promising candidates for the biotechnological production of high concentrations of these pigments jmb.or.krresearchgate.netmdpi.com. Their ability to produce carotenoids can be significantly improved through genetic modification and optimization of cultivation parameters cetjournal.it.

The goal of developing these recombinant strains is to create microbial cell factories that can efficiently convert inexpensive substrates into high-value carotenoids like this compound.

Fermentation Technologies for Industrial-Scale Synthesis

Fermentation is a crucial process for the industrial-scale synthesis of biomolecules, offering economic and environmental advantages over traditional chemical synthesis or extraction methods nih.gov. It is the foundation for the majority of commercial amino acid production and is highly applicable to carotenoids.

Advantages of fermentation for this compound production include:

Cost-effectiveness: Lower maintenance costs compared to extraction processes nih.gov.

Mild Conditions: Operation under mild conditions prevents product degradation nih.gov.

High Yield and Specificity: Fermentation technologies can maximize the yield and specificity of target compounds nih.gov.

Reduced Purification Steps: Often produces the desired L-form amino acids, potentially skipping additional purification steps nih.gov.

Fermentation can be conducted under various conditions (aerobic or anaerobic) depending on the needs of the engineered microorganism nih.gov. Scaling up fermentation processes from laboratory to industrial scale is a critical step. For instance, studies have shown that increasing the scale from shake flasks to bioreactors can significantly enhance carotenoid productivity.

Table 1: Comparative Carotenoid Production in Rhodotorula sp. ATL72 mdpi.com

| Culture System | Incubation Time (h) | Carotenoid Concentration (mg/L) |

| Shake Flask | 98 | 21.5 |

| 7 L Bioreactor | 47 | 229.9 |

This data demonstrates a substantial increase in carotenoid concentration (approximately 10.7-fold) and productivity when moving from a shake flask to a 7 L bioreactor, highlighting the importance of optimized fermentation conditions and bioreactor design for industrial-scale bioproduction mdpi.com. Further optimization can involve strategies like fed-batch fermentation to achieve high yields, as seen in the production of other compounds where yields of 16.5 g/L were achieved in fed-batch fermentation nih.gov. Two-stage pH fermentation strategies can also be employed to enhance yield and prevent product degradation during the process nih.gov.

Emerging Research Trends and Future Perspectives on Rhodopinol

Elucidation of Remaining Unconfirmed Biosynthetic Steps

The biosynthesis of carotenoids, including Rhodopinol, generally initiates from common C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, which are generated via either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways acs.org. These precursors condense to form geranylgeranyl diphosphate (GGPP), a C20 compound, which then dimerizes to produce phytoene (B131915), the first C40 carotenoid acs.orgmdpi.com. Subsequent desaturation and isomerization steps lead to lycopene (B16060), an acyclic carotenoid, which can then undergo cyclization and oxygenation to form various carotenes and xanthophylls, respectively acs.orgmdpi.com.

While the general carotenoid biosynthetic pathway is well-established, specific steps leading to this compound, particularly the precise hydroxylation events, remain areas of active investigation. This compound is characterized by two hydroxyl groups, one at C-1 and another at C-20 ebi.ac.ukliverpool.ac.uk. Studies on bacterial carotenoid biosynthesis often depict this compound as part of the rhodopinal (B1259232) series, with Rhodopinal potentially deriving from Rhodopin (B94384) through the replacement of a C-20 methyl group with an aldehyde group researchgate.netresearchgate.netoup.com. Chemical transformations have shown that Rhodopinal can be reduced to this compound, and this compound can be converted to Rhodopin, suggesting a reverse sequence of the postulated in vivo biosynthesis, highlighting the complexity of confirming these steps in living systems psu.edu. The biosynthesis of aryl carotenoids, to which the rhodopinal series belongs, is not thought to follow the common shikimic and acetate (B1210297) pathways, indicating a need for further experimental studies to fully confirm these unique biosynthetic routes psu.edu. A complete understanding of the regulatory mechanisms governing these pathways is currently incomplete, which limits the ability to predictably control carotenoid content at a systems level uwc.ac.za.

Development of Advanced Spectroscopic Probes for In Situ Analysis

The ability to analyze carotenoids like this compound in situ and with high precision is crucial for understanding their roles in biological systems. Raman spectroscopy has emerged as a particularly powerful and non-destructive technique for this purpose, offering structural selectivity and the capability to observe and map carotenoid distribution in living tissues acs.orgnih.govresearchgate.netresearchgate.net.

Characteristic Raman spectral bands for carotenoids include intense peaks in the 1500–1570 cm⁻¹ range, corresponding to the C=C stretching vibration of the polyene chain (ν1 mode), and bands in the 1130–1172 cm⁻¹ range, attributed to the C-C stretching mode (ν2 mode) mdpi.com. Additionally, a band around 1005–1020 cm⁻¹ is associated with the in-plane rocking motions of the -CH₃ group attached to the polyene chain mdpi.com. These specific spectral signatures allow for the identification and characterization of carotenoids in complex biological matrices mdpi.com.

Advancements in spectroscopic techniques, initially developed for related light-sensitive proteins like rhodopsins, are being adapted for carotenoid analysis. These include time-resolved serial femtosecond crystallography (TR-SFX), high-speed atomic force microscopy (HS-AFM), Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS, for studying membrane proteins), and Raman optical activity (ROA), which provides chiral sensitivity and can detect chromophore distortions within protein environments nih.govnih.gov. Newer Raman techniques such as Spatially Offset Raman Spectroscopy (SORS), Coherent Anti-Stokes Raman Spectroscopy (CARS), and Stimulated Raman Scattering Spectroscopy (SRS) are also being explored to overcome limitations in complex sample analysis and enhance sensitivity mdpi.com. These advanced probes are vital for gaining deeper insights into the structural dynamics and interactions of this compound within its native biological context.

Discovery of Novel Microbial Sources and Bioprospecting Endeavors

This compound has been identified in various microorganisms, including Afifella marina and species within the genus Thiodictyon nih.gov. It is notably present in purple sulfur bacteria, such as Thiocystis spp., where it is found alongside other carotenoids like lycopene, lycopenal, rhodopin, and rhodopinal as part of the rhodopinal (warmingone) series scispace.com. Strains of Rhodocyclus tenuis also contain significant amounts of this compound, Rhodopinal, and lycopenal, in addition to Rhodopin and lycopene mdpi.com.

The increasing demand for natural carotenoids in various industries has spurred extensive bioprospecting efforts to discover novel microbial sources researchgate.netresearchgate.net. Bacteria are particularly attractive for industrial production due to their diverse metabolic capabilities and faster growth rates compared to plants or algae researchgate.netresearchgate.net. Beyond the common C40 carotenoid skeletons, some bacteria are capable of synthesizing carotenoids with C30, C45, C50, and C60 chain lengths, indicating a rich untapped diversity of carotenoid structures and potentially novel producers of this compound researchgate.netcsic.es. Bioprospecting endeavors are actively exploring pigmented halophilic archaeal strains and other environmental niches for new sources of these valuable compounds researchgate.netcsic.es.

Design and Synthesis of Functionally Targeted this compound Derivatives

The design and synthesis of this compound derivatives represent a promising avenue for exploring its functional potential. These derivatives can be obtained through various methods, including direct chemical synthesis, chemical modification of naturally occurring carotenoids, or through microbial, yeast, algal, or fungal fermentation processes google.com. Natural carotenoids, including this compound, can serve as foundational scaffolds for creating structural analogs or derivatives with altered or enhanced properties google.com.

The synthesis of related compounds, such as rhodol derivatives, has been achieved through condensation reactions, demonstrating established chemical methodologies that could be adapted for this compound researchgate.net. The development of such synthetic routes allows for the precise modification of the this compound structure, enabling the introduction of specific functional groups or alterations to its polyene chain. This targeted approach in synthesis is crucial for investigating structure-function relationships and for tailoring derivatives with specific desired characteristics. While the article strictly excludes discussions on dosage, administration, safety, or adverse effects, the interest in such derivatives is often driven by their potential for targeted applications, as indicated by patent literature mentioning carotenoid derivatives for various purposes google.com.

Systems Biology Approaches to Comprehensive Carotenoid Metabolism Studies

Systems biology is an interdisciplinary field that seeks to understand complex biological processes by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics nih.govnih.govnih.govmdpi.com. This holistic approach is increasingly applied to carotenoid metabolism to gain a comprehensive understanding of the underlying mechanisms governing their production and regulation.

By leveraging high-throughput omics data, researchers can construct detailed regulatory networks, protein-protein interaction networks, and metabolic models that describe carotenoid biosynthesis nih.gov. This allows for the identification of key enzymes, regulatory genes, and metabolic bottlenecks within the pathway. For instance, integrated approaches, including network analysis, meta-analysis, and machine learning models, are being utilized to decipher the intricate complexity of carotenoid biosynthesis pathways in microorganisms like microalgae nih.govplos.org. Transcriptome meta-analysis combined with weighted gene co-expression network analysis (WGCNA) has successfully identified functional modules and regulatory hubs associated with secondary metabolite accumulation, including carotenoids, in microalgae plos.org.

The application of systems biology is critical for overcoming the current limitations in predictably controlling carotenoid content at a systemic level, as the regulation of these pathways is not yet fully understood uwc.ac.za. By providing a global view of cellular processes, systems biology facilitates the rational design of metabolic engineering strategies to enhance this compound production in microbial cell factories. This includes optimizing native pathways, introducing foreign genes to improve metabolic flux, and balancing co-factor availability mdpi.com.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for characterizing Rhodopinol’s chemical and structural properties in experimental research?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure and purity . Validate findings using chromatography (HPLC) to assess stability under varying conditions (pH, temperature). Cross-reference results with existing literature to resolve ambiguities in functional group identification .

Q. How should researchers design initial toxicity assays for this compound in preclinical models?

- Methodological Answer : Follow NIH guidelines for preclinical studies, specifying animal models (e.g., murine), dosage ranges, and endpoints (e.g., LD50, organ histopathology) . Include positive and negative controls to isolate this compound-specific effects. Document adherence to ethical standards (e.g., IACUC protocols) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s biological activity?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: "In human cell lines (P), does this compound (I) compared to placebo (C) reduce oxidative stress markers (O) within 24 hours (T)?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell type, this compound purity) . Perform meta-analyses to quantify effect sizes, and validate hypotheses via orthogonal assays (e.g., siRNA knockdown to confirm target pathways) .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound’s pharmacokinetics?

- Methodological Answer : Implement repeated-measures ANOVA to account for intra-subject variability. Use mass spectrometry for high-sensitivity quantification of this compound metabolites in plasma. Address attrition bias with intention-to-treat (ITT) analysis .

Q. How should researchers integrate multi-omics data (genomics, proteomics) to elucidate this compound’s polypharmacology?

- Methodological Answer : Apply network pharmacology models to map this compound-protein interactions. Validate predictions with CRISPR-Cas9 screens or co-immunoprecipitation assays. Use pathway enrichment tools (e.g., DAVID, STRING) to identify hub genes .

Methodological Best Practices

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Answer : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50 values. Report confidence intervals and use bootstrap resampling for small sample sizes. Avoid dichotomizing continuous outcomes (e.g., "effective vs. ineffective") to preserve statistical power .

Q. How can researchers enhance reproducibility in this compound experiments?

- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets in repositories like Zenodo and include detailed Materials & Methods sections (e.g., solvent batches, equipment calibration logs) .

Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.